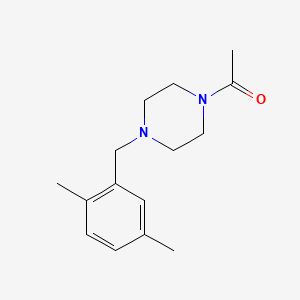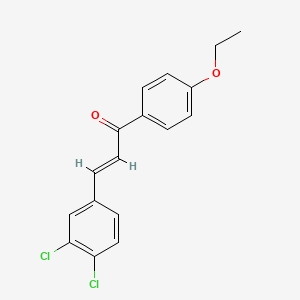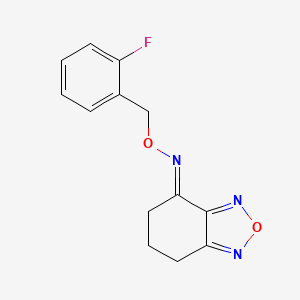
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising drug candidate for the treatment of several neurological disorders, including epilepsy, addiction, and cognitive impairments. CPP-115 has shown significant potential in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
Mechanism of Action
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA transaminase, an enzyme that breaks down the neurotransmitter GABA. By inhibiting GABA transaminase, this compound increases brain GABA levels, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the antiepileptic drug vigabatrin, but this compound has shown greater selectivity and potency.
Biochemical and Physiological Effects:
This compound has been shown to increase brain GABA levels in both rodents and primates. It has also been shown to have a long half-life and good brain penetration, making it a promising drug candidate for neurological disorders. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high purity and potency, well-established synthesis method, and favorable safety profile. However, its high cost and limited availability may limit its use in some experiments. In addition, this compound's mechanism of action may not be suitable for all neurological disorders, and further studies are needed to determine its full potential.
Future Directions
There are several future directions for 1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide research, including:
- Clinical trials to evaluate its efficacy and safety in human subjects with epilepsy, addiction, and cognitive impairments.
- Development of novel this compound analogs with improved selectivity, potency, and pharmacokinetic properties.
- Investigation of this compound's potential for the treatment of other neurological disorders, such as anxiety and depression.
- Studies to elucidate this compound's mechanism of action at the molecular level and its interactions with other neurotransmitter systems.
- Exploration of this compound's potential as a tool for studying the role of GABA in normal and diseased brain function.
Conclusion:
This compound is a promising drug candidate for the treatment of several neurological disorders, including epilepsy, addiction, and cognitive impairments. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its full potential, but this compound has shown significant promise in preclinical models and warrants further investigation.
Synthesis Methods
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is synthesized using a multi-step process that involves the coupling of a pyridine-3-ylmethylamine with a 1,4'-bipiperidine-3-carboxylic acid derivative. The resulting intermediate is then treated with cyclopropylacetyl chloride to yield this compound. This method has been optimized to produce this compound in high yields and purity, making it a viable drug candidate for further studies.
Scientific Research Applications
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, this compound has been shown to increase brain GABA levels and reduce seizure activity. In addiction models, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms. In cognitive impairment models, this compound has been shown to improve learning and memory.
properties
IUPAC Name |
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c27-21(13-17-5-6-17)25-11-7-20(8-12-25)26-10-2-4-19(16-26)22(28)24-15-18-3-1-9-23-14-18/h1,3,9,14,17,19-20H,2,4-8,10-13,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWDPDIZLHTNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)CC3CC3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide](/img/structure/B5465439.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)
![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![(1-methyl-1H-imidazol-2-yl){1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B5465454.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)

![6-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5465488.png)
![2-(acetylamino)-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5465496.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)
![N-methyl-1-{(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5465504.png)
![7-(2,4-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5465513.png)
